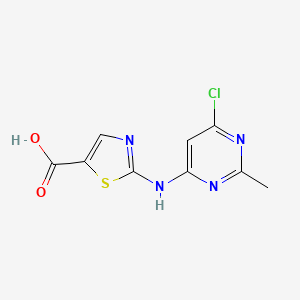

2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H7ClN4O2S . It has a molecular weight of 270.70 g/mol . The compound is also known by other names such as “5-Thiazolecarboxylic acid, 2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-” and “2-[(6-chloro-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxylic acid” among others .

Molecular Structure Analysis

The InChI code for the compound is "InChI=1S/C9H7ClN4O2S/c1-4-12-6(10)2-7(13-4)14-9-11-3-5(17-9)8(15)16/h2-3H,1H3,(H,15,16)(H,11,12,13,14)" . The compound has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors .Physical And Chemical Properties Analysis

The compound has a computed exact mass of 269.9978243 g/mol and a monoisotopic mass of 269.9978243 g/mol . It has a rotatable bond count of 3 .Scientific Research Applications

Key Synthetic Intermediate

This compound is a key synthetic intermediate of dasatinib (BMS-354825), which is a dual BCR/ABL and Src family tyrosine kinase inhibitor .

Treatment of Chronic Myelogenous Leukemia (CML)

Dasatinib, for which this compound is a key synthetic intermediate, is used for the treatment of chronic myelogenous leukemia (CML) . CML is a type of cancer that starts in certain blood-forming cells of the bone marrow.

Inhibitor of Src Family Tyrosine Kinase

As a key synthetic intermediate of dasatinib, this compound indirectly acts as an inhibitor of Src family tyrosine kinases . These kinases are important in the regulation of growth and differentiation of cells, and their dysregulation can lead to various forms of cancer.

Inhibitor of BCR/ABL

Dasatinib, synthesized using this compound, is a dual BCR/ABL inhibitor . The BCR-ABL gene fusion happens in most cases of CML, leading to the production of an abnormal tyrosine kinase that supports the growth of leukemia cells.

Mechanism of Action

Target of Action

The primary targets of 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid are the Src and Abl kinases . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, division, and survival.

Mode of Action

This compound acts as a potent inhibitor of Src and Abl kinases . It binds to these kinases, preventing them from performing their normal function. This disruption in kinase activity leads to changes in the downstream signaling pathways.

Biochemical Pathways

The inhibition of Src and Abl kinases affects multiple biochemical pathways. These pathways are primarily involved in cell growth and survival. Therefore, the compound’s action can lead to the inhibition of cell proliferation, particularly in cancer cells where these kinases are often overactive .

Result of Action

The result of the compound’s action is a potent antitumor activity in preclinical assays . By inhibiting Src and Abl kinases, it can effectively halt the proliferation of tumor cells, demonstrating its potential as a therapeutic agent in cancer treatment.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O2S/c1-4-12-6(10)2-7(13-4)14-9-11-3-5(17-9)8(15)16/h2-3H,1H3,(H,15,16)(H,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPDNDFKYFKQNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735198 |

Source

|

| Record name | 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid | |

CAS RN |

1251716-89-8 |

Source

|

| Record name | 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251716-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)

![7-Methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B599119.png)

![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)